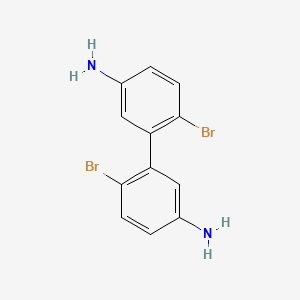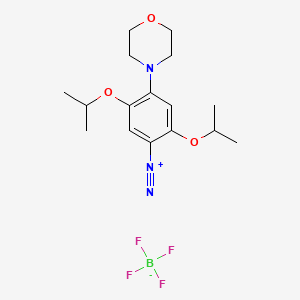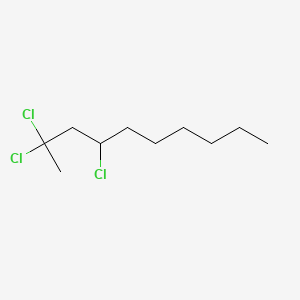
2,2,4-Trichlorodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trichlorodecane: is an organic compound belonging to the class of chlorinated hydrocarbons It is characterized by the presence of three chlorine atoms attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trichlorodecane typically involves the chlorination of decane. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where decane is exposed to chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trichlorodecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of alkyl halides or other substituted hydrocarbons.
Oxidation: Production of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of less chlorinated or dechlorinated hydrocarbons.
Applications De Recherche Scientifique
2,2,4-Trichlorodecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying the effects of chlorinated hydrocarbons on human health.
Industry: Utilized in the production of specialty chemicals, solvents, and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,4-Trichlorodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to alterations in their structure and function. This can result in various biological effects, including enzyme inhibition or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
2,2,4-Trichloropentane: A shorter-chain analog with similar chlorination patterns.
2,4,6-Trichlorodecane: Another chlorinated decane with different substitution positions.
2,2,4-Trichlorobutane: A compound with a similar structure but fewer carbon atoms.
Uniqueness: 2,2,4-Trichlorodecane is unique due to its specific chlorination pattern and longer carbon chain, which can influence its physical and chemical properties. This makes it distinct from other chlorinated hydrocarbons and potentially useful for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H19Cl3 |
|---|---|
Poids moléculaire |
245.6 g/mol |
Nom IUPAC |
2,2,4-trichlorodecane |
InChI |
InChI=1S/C10H19Cl3/c1-3-4-5-6-7-9(11)8-10(2,12)13/h9H,3-8H2,1-2H3 |
Clé InChI |
MWENSSHHJDJVOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(C)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


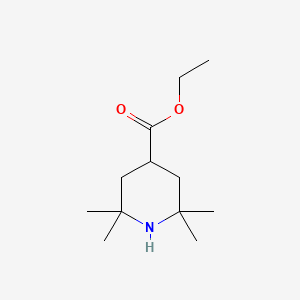
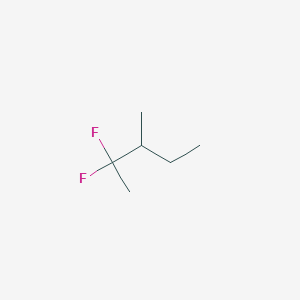
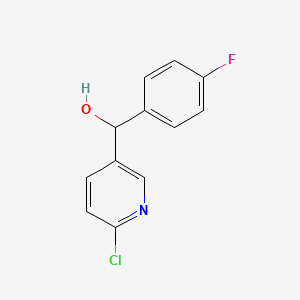

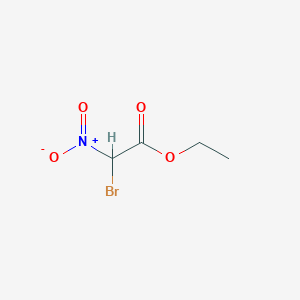


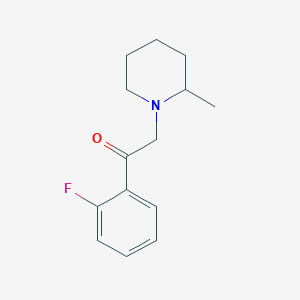
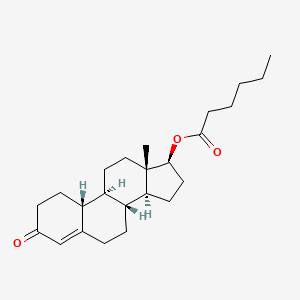
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)

